

Best practices for handling and storing YM-750

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Compound of Interest

Compound Name: YM-750

Cat. No.: B180648

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Application Notes and Protocols for YM-750

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-750 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a storage form of cholesterol. By inhibiting ACAT, **YM-750** has been shown to modulate cellular cholesterol homeostasis and has been investigated for its potential therapeutic effects in conditions such as atherosclerosis and hypercholesterolemia. Recent research has also elucidated its role in regulating aldosterone secretion, making it a valuable tool for studying steroidogenesis.

These application notes provide detailed guidelines for the handling, storage, and use of **YM-750** in a research setting, with a focus on its application in cell-based assays for studying steroid hormone regulation.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | N-Cycloheptyl-N-(9H-fluoren-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)urea | [1] |
| CAS Number | 138046-43-2 | [2] |
| Molecular Formula | C ₃₁ H ₃₆ N ₂ O | [2] |
| Molecular Weight | 452.63 g/mol | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥100 mg/mL (220.93 mM) | [3] |
| IC ₅₀ | 0.18 μM for ACAT | [3] |

Handling and Storage

Safety Precautions

According to the Safety Data Sheet (SDS), **YM-750** is not classified as a hazardous substance or mixture.[4] However, it is recommended to follow standard laboratory safety practices.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Handling: Avoid inhalation of dust and contact with eyes and skin.[4] Use in a well-ventilated area.[4]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water.[4]
 - Skin Contact: Rinse skin with water.[4]
 - Inhalation: Move to fresh air.[4]

- Ingestion: Wash out mouth with water. Do NOT induce vomiting.[4]

Storage

- Solid Form: Store the solid compound desiccated at -20°C.
- Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of YM-750 Stock and Working Solutions

Materials:

- **YM-750** solid
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Cell culture medium appropriate for your experiment

Procedure:

- Stock Solution (e.g., 10 mM):
 1. Calculate the mass of **YM-750** needed to prepare the desired volume and concentration of the stock solution (Molecular Weight = 452.63 g/mol).
 2. Aseptically weigh the **YM-750** and dissolve it in the appropriate volume of anhydrous DMSO.
 3. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
 4. Aliquot the stock solution into sterile tubes for single use to avoid repeated freeze-thaw cycles.

5. Store the aliquots at -20°C or -80°C.
- Working Solution:
 1. On the day of the experiment, thaw an aliquot of the **YM-750** stock solution.
 2. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
 3. Ensure thorough mixing before adding to the cells.

Protocol for Inhibition of Aldosterone Secretion in H295R Cells

This protocol is based on the findings that **YM-750** inhibits KCl-stimulated aldosterone secretion in the human adrenocortical cell line H295R.

Materials:

- H295R cells (ATCC® CRL-2128™)
- Complete growth medium for H295R cells (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix)
- **YM-750** working solutions
- Potassium chloride (KCl) solution
- 24-well cell culture plates
- Aldosterone ELISA kit

Procedure:

- Cell Culture:
 1. Culture H295R cells according to standard protocols in a 37°C incubator with 5% CO₂.

2. Seed 3.0×10^5 H295R cells per well in 24-well plates and allow them to adhere and grow for 48 hours.
- Treatment:
 1. Prepare **YM-750** working solutions at various concentrations in the cell culture medium.
 2. Prepare a KCl solution to stimulate aldosterone secretion.
 3. Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of **YM-750**.
 4. Incubate the cells with **YM-750** for a predetermined time (e.g., 24 hours).
 5. Add KCl to the wells to stimulate aldosterone secretion for a specific duration (e.g., 24 hours). Include appropriate controls (e.g., vehicle control, KCl only).
 - Sample Collection and Analysis:
 1. After the incubation period, collect the cell culture supernatant from each well.
 2. Measure the aldosterone concentration in the supernatant using a commercially available aldosterone ELISA kit, following the manufacturer's instructions.

Protocol for Aldosterone ELISA (General Steps)

This is a general protocol; always refer to the specific instructions provided with your ELISA kit.

Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
- Assay Procedure:
 1. Add standards and samples to the appropriate wells of the antibody-coated microplate.
 2. Add the detection reagent (e.g., HRP-conjugated aldosterone).

3. Incubate as specified in the protocol (e.g., 60 minutes at room temperature).
 4. Wash the wells multiple times with the provided wash buffer.
 5. Add the substrate solution (e.g., TMB) and incubate in the dark.
 6. Stop the reaction with the stop solution.
- Data Analysis:
 1. Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
 2. Generate a standard curve and calculate the aldosterone concentration in your samples.

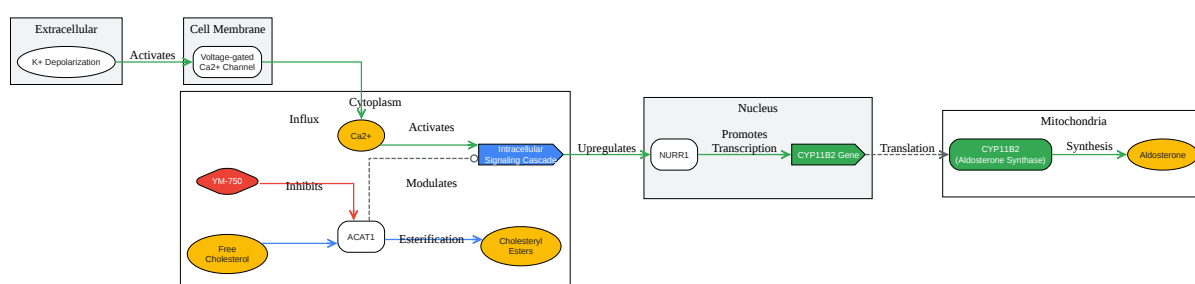
Data Presentation

Table 1: Quantitative Data for **YM-750**

| Parameter | Value | Conditions | Reference |
|-------------------------------------|--|---|-----------|
| ACAT Inhibition (IC ₅₀) | 0.18 µM | Enzyme assay | [3] |
| Aldosterone Secretion Inhibition | Significant suppression at 10 µM | H295R cells stimulated with 20 mM KCl for 24h | |
| CYP11B2 mRNA Expression | Significant suppression at 10 µM | H295R cells stimulated with 20 mM KCl | |
| NURR1 mRNA Expression | Significant suppression at high concentrations | H295R cells stimulated with 20 mM KCl | |
| NGFIB mRNA Expression | Significant suppression at high concentrations | H295R cells stimulated with 20 mM KCl | |

Visualizations

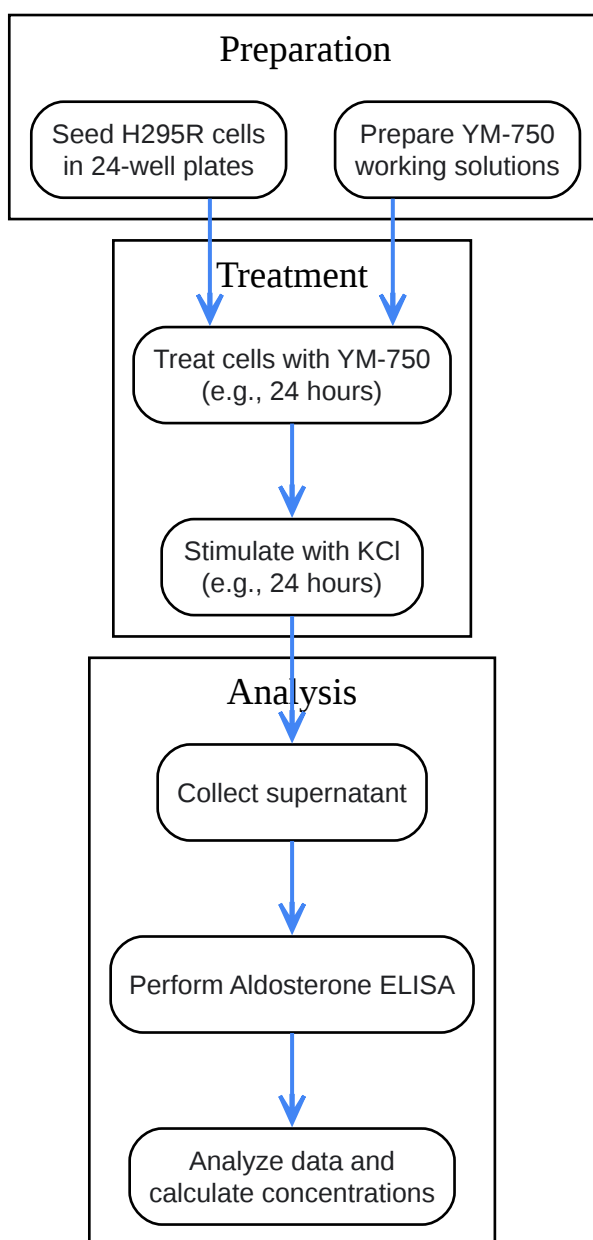
Signaling Pathway of YM-750 in Adrenocortical Cells



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Caption: Signaling pathway of **YM-750** in adrenocortical cells.

Experimental Workflow for Studying YM-750 Effects



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Caption: Experimental workflow for **YM-750** studies.

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